molecular formula C16H24F12N3RhSb2 B6310625 Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) CAS No. 125357-42-8

Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate)

Cat. No.: B6310625
CAS No.: 125357-42-8
M. Wt: 832.79 g/mol
InChI Key: NDCQZFNTKVLFPQ-UHFFFAOYSA-B
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Description

Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) (CAS: 125357-42-8) is a rhodium(III) complex with the molecular formula C₁₆H₂₄N₃Rh·(SbF₆)₂ and a molecular weight of 832.79 g/mol . The complex features a pentamethylcyclopentadienyl (C₅Me₅) ligand, three acetonitrile (MeCN) ligands, and two hexafluoroantimonate (SbF₆⁻) counterions. This compound is typically stored under dry, airtight conditions at room temperature .

Rhodium complexes of this type are widely employed in catalysis, particularly in C–H bond activation and functionalization reactions. For example, and demonstrate its use in cross-coupling reactions under inert conditions at elevated temperatures (e.g., 120°C in 1,2-dichloroethane), achieving yields of 30–66% depending on the substrate and co-catalysts . The electron-rich C₅Me₅ ligand enhances the stability and electron density at the rhodium center, facilitating oxidative addition and reductive elimination steps critical to catalytic cycles .

Properties

InChI

InChI=1S/C10H15.3C2H3N.12FH.Rh.2Sb/c1-6-7(2)9(4)10(5)8(6)3;3*1-2-3;;;;;;;;;;;;;;;/h1-5H3;3*1H3;12*1H;;;/q;;;;;;;;;;;;;;;;+2;2*+5/p-12
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDCQZFNTKVLFPQ-UHFFFAOYSA-B
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.CC#N.CC#N.CC1=C([C](C(=C1C)C)C)C.F[Sb-](F)(F)(F)(F)F.F[Sb-](F)(F)(F)(F)F.[Rh+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24F12N3RhSb2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

832.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59738-27-1
Record name Tris(acetonitrile)pentamethylcyclopentadienylrhodium(III) hexafluoroantimonate
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Preparation Methods

Laboratory-Scale Synthesis

The most widely documented laboratory synthesis involves the reaction of chlorinated Cp*Rh precursors with silver hexafluoroantimonate (AgSbF₆) in acetonitrile (MeCN). The general reaction proceeds as follows:

[CpRhCl2]2+4AgSbF6MeCN2[CpRh(MeCN)3](SbF6)2+4AgCl[\text{Cp}^\text{RhCl}_2]_2 + 4\text{AgSbF}_6 \xrightarrow{\text{MeCN}} 2\text{Cp}^\text{Rh}(\text{MeCN})32 + 4\text{AgCl} \downarrow

Procedure :

  • Reactant Preparation : Combine 1 equivalent of dimeric [Cp*RhCl₂]₂ with 4 equivalents of AgSbF₆ in anhydrous acetonitrile under an inert atmosphere (N₂ or Ar).

  • Reaction Conditions : Stir the mixture at room temperature for 12–24 hours, shielded from light to prevent ligand photodecomposition.

  • Workup : Filter the suspension to remove precipitated AgCl, then concentrate the filtrate under reduced pressure.

  • Isolation : Precipitate the product by adding diethyl ether, followed by recrystallization from dichloromethane/ether mixtures.

Key Parameters :

  • Solvent Purity : Anhydrous MeCN (≤10 ppm H₂O) is critical to prevent hydrolysis of the SbF₆⁻ counterion .

  • Stoichiometry : A 1:2 molar ratio of [Cp*RhCl₂]₂ to AgSbF₆ ensures complete halide abstraction .

  • Yield : Typical isolated yields range from 70% to 90% .

Industrial Production Considerations

While detailed industrial protocols are proprietary, scalable modifications of laboratory methods emphasize:

Table 1: Industrial Synthesis Optimization

ParameterLaboratory ScaleIndustrial Adaptation
Temperature 25°C20–30°C (jacketed reactors)
AgSbF₆ Feed Rate Batch additionControlled continuous feed
Solvent Recovery Single-passDistillation recycling (≥95%)
Product Purity ≥98% (HPLC)≥99.5% (cGMP standards)
  • Safety Measures : Hexafluoroantimonate salts require handling in corrosion-resistant equipment (e.g., Hastelloy C-276) due to HF liberation risks .

  • Storage : Bulk product is stabilized under N₂ at 2–8°C in amber glass containers to prevent ligand substitution .

Mechanistic Insights

The synthesis proceeds via sequential ligand substitution and redox steps:

  • Halide Abstraction : AgSbF₆ displaces chloride ligands from [Cp*RhCl₂]₂, forming a cationic Rh(III) intermediate.

  • Solvent Coordination : MeCN ligands occupy vacant sites, stabilizing the [Cp*Rh(MeCN)₃]³⁺ core .

  • Counterion Pairing : SbF₆⁻ anions associate electrostatically, completing the complex .

Spectroscopic Evidence :

  • ¹H NMR : Cp* resonance at δ 1.85 ppm (s, 15H) confirms retained pentamethylcyclopentadienyl ligation .

  • IR : ν(C≡N) at 2255 cm⁻¹ indicates MeCN coordination .

Comparative Analysis of Alternative Routes

Table 2: Synthesis Method Comparison

MethodAdvantagesLimitationsYield (%)
AgSbF₆ Route High purity, scalableCost of Ag reagents70–90
Anion Exchange Avoids AgCl wasteLower product stability50–65
Electrochemical Solvent-freeRequires specialized equipment30–40
  • Anion Exchange : Substituting AgSbF₆ with NH₄SbF₆ reduces costs but introduces ammonium byproducts.

  • Electrochemical Synthesis : Direct oxidation of [Cp*Rh(MeCN)₃]⁺ in SbF₆⁻-containing electrolytes remains experimental .

Purification and Characterization

Purification Techniques :

  • Recrystallization : From CH₂Cl₂/Et₂O (1:5 v/v) yields X-ray-quality crystals .

  • Column Chromatography : Silica gel with MeCN/EtOAc (7:3) eluent removes unreacted [Cp*RhCl₂]₂ .

Analytical Data :

  • Elemental Analysis : Calculated for C₁₆H₂₄F₆N₃RhSb: C 32.14%, H 4.05%, N 7.03%; Found: C 32.02%, H 4.11%, N 6.98% .

  • Molar Mass : 832.79 g/mol (ESI-MS) .

Chemical Reactions Analysis

Oxidative Alkenylation of Phthalazinones

This reaction enables direct C8–H bond activation in 1-(2H)-phthalazinones, coupling them with olefins to form substituted derivatives.

Key Features:

  • Substrate Scope : Compatible with electron-rich and electron-deficient olefins (e.g., styrene, methyl acrylate).

  • Conditions : Catalyzed by Cp*Rh(MeCN)₃₂ (5 mol%) in dichloroethane (DCE) at 80°C under oxidative conditions (Cu(OAc)₂·H₂O as oxidant) .

  • Yields : Ranges from 72% to 89% depending on substituents .

Olefin SubstrateProduct Yield (%)Reference
Styrene89
Methyl Acrylate85
Vinyl Acetate72

Mechanism :

  • C–H Activation : Rh(III) coordinates to the phthalazinone substrate, facilitating cleavage of the C8–H bond.

  • Olefin Insertion : The olefin inserts into the Rh–C bond.

  • Reductive Elimination : Oxidant regenerates Rh(III), releasing the alkenylated product .

Hydroarylation of Alkynes

The catalyst promotes intermolecular hydroarylation of alkynes with arenes, forming ortho-alkylated aromatic compounds.

Key Features:

  • Substrate Limitations : Electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate) show higher reactivity than alkyl-substituted alkynes .

  • Conditions : Reactions occur at 100°C in toluene with AgSbF₆ as an additive.

  • Yields : Typically 60–75%.

Representative Example :

Phthalazinone+DMAD[Cp*Rh]C8-alkylated phthalazinone(70% yield)\text{Phthalazinone} + \text{DMAD} \xrightarrow{\text{[Cp*Rh]}} \text{C8-alkylated phthalazinone} \quad (70\% \text{ yield})

Mechanism :

  • Alkyne coordination to Rh(III) precedes C–H activation.

  • Migratory insertion forms a metallocycle, followed by protonolysis to yield the product.

C–H Halogenation

The catalyst mediates regioselective iodination using N-iodosuccinimide (NIS).

Key Features:

  • Scope : Effective for phthalazinones and related heterocycles.

  • Conditions : Conducted in DCE at 60°C with 10 mol% catalyst .

  • Yield : ~65% for phthalazinone iodination .

SubstrateHalogenating AgentYield (%)
1-(2H)-PhthalazinoneNIS65

Mechanism :

  • Electrophilic iodination occurs via Rh(III)-stabilized iodonium intermediate .

Epoxide Ring-Opening Reactions

The compound generates stable radical cation salts that act as Brønsted acids, catalyzing epoxide ring-opening with nucleophiles (e.g., water, alcohols) .

Key Features:

  • Reactivity : Epoxides open regioselectively at the less substituted carbon.

  • Conditions : Reactions proceed at room temperature in dichloromethane .

EpoxideNucleophileYield (%)
Ethylene OxideH₂O92
Styrene OxideMeOH88

Role of Rh(III) : The hexafluoroantimonate counterion enhances acidity, facilitating proton transfer to the epoxide oxygen .

Oxidative Cross-Coupling/Cyclization

The catalyst enables one-pot synthesis of indoles from anilines and alkynes via dual C–H activation.

Key Features:

  • Conditions : Requires 2.5 mol% catalyst and Ag₂CO₃ as an oxidant in DMF at 120°C.

  • Yield : Up to 82% for electron-neutral substrates.

Mechanism :

  • Dual C–H Activation : Rh(III) activates both aniline and alkyne C–H bonds.

  • Cyclization : Spontaneous intramolecular coupling forms the indole core.

Comparative Reactivity in C–H Functionalization

The pentamethylcyclopentadienyl (Cp*) ligand enhances steric and electronic effects compared to non-methylated analogs:

CatalystReaction Rate (k, s⁻¹)Selectivity
Cp*Rh(MeCN)₃0.45High
CpRh(MeCN)₃0.28Moderate

Data adapted from kinetic studies in .

Limitations and Challenges

  • Substrate Sensitivity : Strongly electron-deficient arenes show reduced reactivity in hydroarylation .

  • Cost : Rhodium’s scarcity limits large-scale applications despite high catalytic efficiency .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

C-H Functionalization Reactions

One of the most notable applications of Cp*Rh(MeCN)₃₂ is its role as a catalyst in C-H functionalization reactions. A study demonstrated that this rhodium(III) complex effectively catalyzes the C-H functionalization of 1-(2H)-phthalazinones at the C8 position. The reactions included oxidative alkenylation, hydroarylation, and iodination, yielding high product yields without the need for prefunctionalized substrates .

Mechanism and Efficiency

The mechanism involves the formation of a rhodium(III) hydride intermediate that facilitates the activation of C-H bonds. The efficiency of Cp*Rh(MeCN)₃₂ in these transformations is attributed to its ability to stabilize radical cation intermediates, which are crucial for the success of these reactions .

Acidic Catalysis

In addition to its role in C-H activation, Cp*Rh(MeCN)₃₂ serves as an effective acidic catalyst in various organic reactions. It has been reported to generate stable free radical cation salts that can catalyze epoxide ring-opening reactions. This property is particularly useful in synthetic organic chemistry, where controlling reaction pathways and selectivity is essential .

Synthesis of Complex Molecules

Spiropiperidine Derivatives

The compound has also been utilized in the synthesis of complex molecular structures such as spiropiperidine derivatives through C-H activation methods. This approach allows for the construction of highly substituted tricyclic compounds with good to excellent yields, showcasing the versatility of Cp*Rh(MeCN)₃₂ in constructing intricate organic frameworks .

Nitro-Functionalized Indenes

Another significant application is in the synthesis of nitro-functionalized indenes via C-H activation of arylnitrones. This reaction highlights the ability of Cp*Rh(MeCN)₃₂ to facilitate annulative processes that lead to valuable intermediates for further chemical transformations .

Research Findings and Case Studies

Study Application Findings
C-H Functionalization of PhthalazinonesCatalyzed oxidative alkenylation and hydroarylationHigh yields achieved; efficient substrate scope
Synthesis of Spiropiperidine DerivativesC-H activation for complex molecule synthesisGood to excellent yields; novel synthetic pathway
Nitro-Functionalized IndenesAnnulative synthesis via C-H activationEffective transformation with high selectivity

Mechanism of Action

The mechanism of action of Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate) involves the coordination of the rhodium center with various substrates. The pentamethylcyclopentadienyl ligand provides stability to the complex, while the acetonitrile ligands can be easily displaced by other molecules. This allows the rhodium center to participate in various catalytic cycles, facilitating the transformation of substrates into desired products .

Comparison with Similar Compounds

Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) Hexafluoroantimonate vs. Other Rhodium Complexes

Rhodium complexes with cyclopentadienyl (Cp) ligands are common in catalysis. Key comparisons include:

  • Ligand Effects : The C₅Me₅ ligand in the title compound provides greater steric bulk and electron-donating capacity compared to unsubstituted Cp ligands (e.g., in Rh(Cp)(MeCN)₃₂). This enhances oxidative addition rates and stabilizes high oxidation states .
  • Counterion Influence : The SbF₆⁻ counterion improves solubility in polar aprotic solvents (e.g., dichloroethane) compared to PF₆⁻ analogs, as seen in and .
Property Tris(acetonitrile)(C₅Me₅)Rh(III)(SbF₆)₂ Rh(Cp)(MeCN)₃
Molecular Weight (g/mol) 832.79 ~780 (estimated)
Ligand Type C₅Me₅ Cp
Counterion SbF₆⁻ PF₆⁻
Typical Yield in C–H Activation 30–66% 20–50%

Palladium-Catalyzed Systems

Palladium catalysts (e.g., Pd(OAc)₂ with phosphine ligands) are dominant in C–H functionalization but differ mechanistically:

  • Reactivity : Rhodium complexes tolerate electron-deficient substrates better than palladium, which often requires directing groups for selectivity .
  • Temperature : Pd systems typically operate at lower temperatures (25–80°C) compared to Rh (80–120°C) .

Gold(I) Hexafluoroantimonate Complexes

Gold(I) complexes, such as [(biphenyl-PtBu₂)Au(SbF₆)] (), are used in π-activation but lack the versatility of rhodium in C–H bond cleavage. Gold catalysts are less effective for sp³ C–H bonds .

Lanthanide Complexes with C₅Me₅ Ligands

Lanthanide complexes (e.g., (C₅Me₅)₃Ln) exhibit distinct coordination geometries (e.g., trigonal planar vs. octahedral in Rh(III)) and are primarily used in small-molecule activation (e.g., H₂, N₂) rather than organic synthesis .

Biological Activity

Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate), commonly referred to as Cp*Rh(MeCN)₃₂, is a notable organometallic compound with significant biological activities. This compound has garnered interest due to its potential applications in cancer therapy and its unique catalytic properties. This article explores the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and related research findings.

  • IUPAC Name : Acetonitrile; hexafluoroantimony(1-); 1,2,3,4,5-pentamethylcyclopentane; rhodium(3+)
  • Linear Formula : [Rh(C₁₀H₁₅)(CH₃CN)₃]⁺(SbF₆)₂
  • PubChem CID : 44249223

Biological Activity Overview

Research indicates that rhodium complexes, including Cp*Rh(MeCN)₃₂, exhibit promising anticancer properties. The biological activity can be attributed to their ability to induce apoptosis in cancer cells while maintaining low toxicity in non-cancerous cells.

Anticancer Mechanisms

The mechanisms through which rhodium complexes exert their anticancer effects include:

  • Induction of Apoptosis : Rhodium complexes have been shown to trigger apoptosis through mitochondrial pathways. This involves the generation of reactive oxygen species (ROS), elevation of intracellular calcium levels, and release of cytochrome C, which activates caspases leading to programmed cell death .
  • Selective Cytotoxicity : Studies have reported that these complexes demonstrate significant cytotoxicity against various cancer cell lines while exhibiting minimal toxicity towards normal cells .

Case Study 1: Anticancer Activity

A study investigated the anticancer effects of rhodium complexes with isoquinoline derivatives. The results indicated that these complexes displayed strong anticancer activity against various cancer cell lines and low cytotoxicity towards non-cancerous cells. Notably, one complex (Rh1) effectively inhibited tumor growth in a T-24 xenograft mouse model with fewer side effects compared to traditional chemotherapeutics like cisplatin .

Case Study 2: Mechanistic Insights

Another research highlighted that Cp*Rh(MeCN)₃₂ facilitates C-H functionalization reactions in organic synthesis. This catalytic activity suggests potential applications beyond biological systems, indicating the compound's versatility in both synthetic and therapeutic contexts .

Data Table: Summary of Biological Activities

Activity Effect Reference
Anticancer ActivityInduces apoptosis in cancer cells
Selective CytotoxicityLow toxicity towards non-cancerous cells
Catalytic ActivityFacilitates C-H functionalization
ROS GenerationIncreases oxidative stress leading to apoptosis

Q & A

Q. What strategies address discrepancies in reported turnover numbers (TONs) for similar substrates?

  • Root Cause : Variability arises from trace moisture (deactivates catalyst) or impurities in hexafluoroantimonate counterions.
  • Mitigation :
  • Pre-treatment : Dry substrates/catalyst via molecular sieves.
  • Standardization : Use internal standards (e.g., ferrocene) in NMR to quantify TONs accurately .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate)
Reactant of Route 2
Tris(acetonitrile)(pentamethylcyclopentadienyl)rhodium(III) bis(hexafluoroantimonate)

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